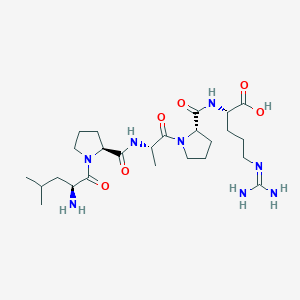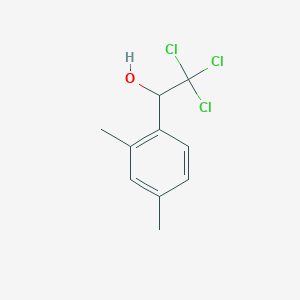
2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol is an organic compound characterized by its trichloromethyl group attached to a phenyl ring substituted with two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with trichloroacetaldehyde. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to acidic workup to yield the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or chloromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products Formed:
Oxidation: Formation of 2,2,2-trichloro-1-(2,4-dimethylphenyl)ketone or corresponding carboxylic acids.
Reduction: Formation of 2,2-dichloro-1-(2,4-dimethylphenyl)ethanol or 2-chloro-1-(2,4-dimethylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biochemical effects. The compound may also inhibit specific enzymes or disrupt cellular pathways, contributing to its observed biological activity.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloro-1-(3,4-dimethylphenyl)ethanol: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness: 2,2,2-Trichloro-1-(2,4-dimethylphenyl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11Cl3O |
|---|---|
Molekulargewicht |
253.5 g/mol |
IUPAC-Name |
2,2,2-trichloro-1-(2,4-dimethylphenyl)ethanol |
InChI |
InChI=1S/C10H11Cl3O/c1-6-3-4-8(7(2)5-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3 |
InChI-Schlüssel |
BXULDYYEWVHDJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(C(Cl)(Cl)Cl)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


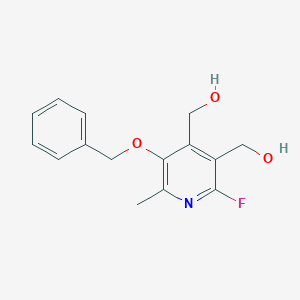


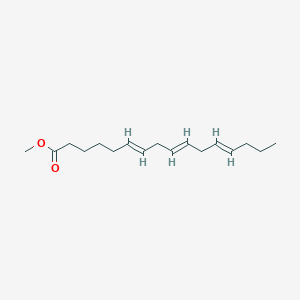
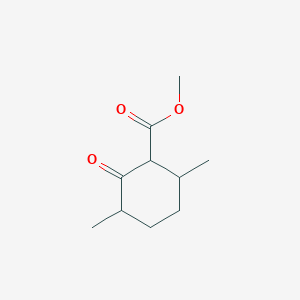
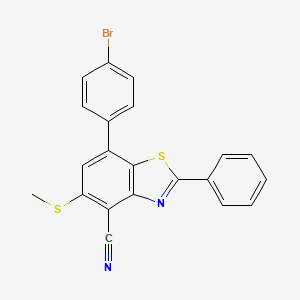

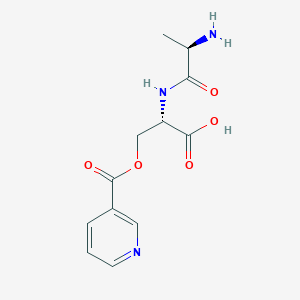
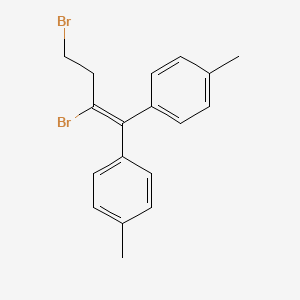
![1,2,3-Trifluoro-5-[2-[2-(3,4,5-trifluorophenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene](/img/structure/B14197891.png)
![N-[Methoxy(phenyl)methyl]formamide](/img/structure/B14197894.png)
![4-[3-(6-Phenylpyridin-3-yl)propyl]thiomorpholin-3-one](/img/structure/B14197900.png)

